Glycidyldiethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61162. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

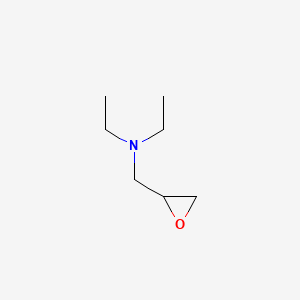

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-(oxiran-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-8(4-2)5-7-6-9-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIDUCNDVPSWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902927 | |

| Record name | 1-Diethylamino-2,3-epoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2917-91-1 | |

| Record name | N,N-Diethyl-2-oxiranemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2917-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylamine, 2,3-epoxy-N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycidyldiethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyldiethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyldiethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Diethylamino-2,3-epoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Glycidyldiethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidyldiethylamine, a versatile bifunctional molecule incorporating both a reactive epoxide ring and a tertiary amine, holds significant potential in various chemical and pharmaceutical applications. Its unique structure allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis, polymer chemistry, and drug discovery. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of its reactive pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Chemical and Physical Properties

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-ethyl-N-(oxiran-2-ylmethyl)ethanamine | [2] |

| Synonyms | Diethyl(oxiran-2-ylmethyl)amine, Diethylglycidylamine | [2] |

| CAS Number | 2917-91-1 | [2] |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Boiling Point | 50-52 °C at 13 mmHg | [3] |

| 154.5 °C at 760 mmHg (calculated) | [4] | |

| Density | 0.931 g/cm³ | [4] |

| Flash Point | 41.1 °C | [4] |

| Refractive Index | 1.4710 (estimate) | [4] |

| Vapor Pressure | 3.16 mmHg at 25°C | [4] |

| pKa | 9.99 ± 0.25 (Predicted) | [4] |

Note on Solubility: Specific quantitative solubility data for this compound in various solvents is not extensively documented. However, based on the properties of the structurally similar diethylamine, which is miscible with water and most organic solvents, this compound is expected to exhibit good solubility in a range of polar and non-polar organic solvents.[1][5]

Synthesis and Purification

A common and effective method for the synthesis of this compound involves the reaction of diethylamine with epichlorohydrin, followed by treatment with a base to induce ring closure.

Experimental Protocol: Synthesis of Diethylglycidylamine[3]

Materials:

-

Diethylamine (1 mol, 73 g)

-

Epichlorohydrin (1.1 mol, 102 g)

-

Water

-

Sodium hydroxide (1.7 mol, aqueous solution of 35-40%)

-

Ether

-

Potassium hydroxide (granular)

Procedure:

-

In a three-necked flask equipped with a stirrer, add epichlorohydrin.

-

While stirring vigorously, add diethylamine dropwise to the epichlorohydrin. A small amount of water (approximately 1/10th the molar amount of the amine) is added concurrently. The temperature should be maintained below 25°C during the addition.

-

After the addition is complete, continue stirring the mixture for 5 hours at a temperature of 30°C to 35°C.

-

Subsequently, add the aqueous sodium hydroxide solution dropwise to the mixture while maintaining the temperature between 25°C and 30°C. Vigorous stirring should be maintained throughout the addition.

-

Continue to stir the mixture for an additional 3 hours at the same temperature.

-

After cooling the reaction mixture, add 200 ml of water to dissolve the salts that have formed.

-

Add 300 ml of ether to the mixture and shake thoroughly. Allow the mixture to stand, which will result in the separation of two phases.

-

Collect the organic phase and dry it using granular potassium hydroxide.

-

Distill off the ether.

-

The residue is then distilled under reduced pressure in a nitrogen stream to yield diethylglycidylamine. The product is collected at a boiling point of 50°C to 52°C at 13 mmHg.

Chemical Reactivity

The reactivity of this compound is dominated by the chemistry of its two key functional groups: the epoxide ring and the tertiary amine.

Reactions of the Epoxide Ring

The strained three-membered ether ring of the glycidyl group is susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity is a cornerstone of its utility in synthesis.

This compound readily reacts with nucleophiles, such as primary and secondary amines, alcohols, and thiols. The reaction with amines is particularly facile and is a common method for the formation of β-amino alcohols.[6] The reaction is influenced by steric factors and can be significantly accelerated by the presence of hydroxyl groups, which can act as proton donors to activate the epoxide ring.[7]

In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The regioselectivity of the attack depends on the substitution pattern of the epoxide. For a terminal epoxide like that in this compound, the nucleophile will preferentially attack the less substituted carbon in an Sₙ2-like fashion.[8][9]

References

- 1. quora.com [quora.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. This compound|lookchem [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. mdpi.com [mdpi.com]

- 7. The Hidden Power of Glycidyl Amine: Unraveling Its Impact in Biotechnology - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

Glycidyldiethylamine Polymerization: A Deep Dive into the Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glycidyldiethylamine (GDEA) is a functional epoxide monomer that holds significant promise in the development of advanced polymer architectures for biomedical applications, including drug delivery systems and gene vectors. Its unique structure, featuring a reactive epoxy ring and a tertiary amine group, imparts distinct properties to the resulting polymers, such as pH-responsiveness and potential for self-catalysis. This technical guide provides a comprehensive overview of the core mechanisms governing the polymerization of GDEA, offering valuable insights for researchers, scientists, and drug development professionals.

The polymerization of GDEA can proceed through several pathways, primarily dictated by the choice of initiator and reaction conditions. The presence of the diethylamino group plays a crucial role, influencing the polymerization kinetics and the structure of the final polymer. This document will explore the key mechanistic routes: anionic, cationic, and zwitterionic ring-opening polymerization.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization is a well-established method for the controlled synthesis of polyethers with defined molecular weights and low polydispersity. In the case of GDEA, the polymerization is typically initiated by a strong base in the presence of a proton source, such as an alcohol, which acts as a co-initiator.

Mechanism of Anionic Polymerization

The anionic polymerization of GDEA is believed to proceed through the following key steps:

-

Initiation: An alkoxide, generated from the reaction of a strong base with a co-initiator (e.g., an alcohol), nucleophilically attacks the less sterically hindered carbon of the epoxide ring of the GDEA monomer. This results in the opening of the ring and the formation of a propagating alkoxide species.

-

Propagation: The newly formed alkoxide end-group attacks another GDEA monomer, continuing the ring-opening process and extending the polymer chain. The diethylamino group remains as a pendant functional group along the polyether backbone.

-

Termination: The polymerization is typically terminated by the addition of a proton-donating agent, such as an acid or an alcohol, which protonates the active alkoxide chain end.

It has been shown that copolymers of N,N-diethyl glycidyl amine (DEGA) and ethylene oxide can be synthesized via anionic ring-opening polymerization, yielding polymers with low polydispersities (≤1.13) and controlled molecular weights in the range of 3300-10,200 g/mol .[1] This demonstrates the compatibility of the diethylamino group with anionic polymerization conditions.

Experimental Protocol: Anionic Polymerization of this compound

The following is a generalized experimental protocol for the anionic ring-opening polymerization of GDEA, based on established procedures for similar glycidyl ethers:

Materials:

-

This compound (GDEA), freshly distilled over CaH₂.

-

Initiator: e.g., potassium naphthalenide or a potassium alkoxide.

-

Co-initiator: e.g., a dry alcohol such as benzyl alcohol.

-

Anhydrous solvent: e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

-

Terminating agent: e.g., acidified methanol.

Procedure:

-

All glassware is flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).

-

The initiator is prepared in the anhydrous solvent. For example, potassium naphthalenide can be prepared by reacting potassium metal with naphthalene in THF.

-

The co-initiator (e.g., benzyl alcohol) is added to the initiator solution to form the initiating alkoxide.

-

The purified GDEA monomer is then added dropwise to the initiator solution at a controlled temperature (e.g., room temperature or below).

-

The reaction is allowed to proceed for a specified time, during which the polymerization occurs.

-

The polymerization is terminated by the addition of the terminating agent.

-

The resulting polymer is purified by precipitation in a non-solvent (e.g., cold hexane or diethyl ether) and dried under vacuum.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the degree of polymerization.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

Quantitative Data from Analogous Systems

| Parameter | Value | Reference |

| Polydispersity Index (PDI) | ≤1.13 | [1] |

| Molecular Weight (Mn) | 3,300 - 10,200 g/mol | [1] |

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization offers an alternative route to poly(this compound). This mechanism is initiated by electrophilic species, such as protonic acids or Lewis acids, which activate the epoxide ring for nucleophilic attack.

Mechanism of Cationic Polymerization

The cationic polymerization of GDEA is proposed to occur as follows:

-

Initiation: An initiator (e.g., a strong acid) protonates the oxygen atom of the epoxide ring, forming a highly reactive oxonium ion.

-

Propagation: A GDEA monomer, acting as a nucleophile, attacks the activated oxonium ion, leading to ring-opening and the formation of a new propagating oxonium ion at the chain end. The diethylamino group, being a Lewis base, can potentially interact with the cationic propagating center, influencing the polymerization kinetics.

-

Chain Transfer and Termination: Chain transfer to monomer or polymer can occur, as well as termination by reaction with counter-ions or impurities.

Experimental Protocol: Cationic Polymerization of this compound

A general protocol for the cationic ring-opening polymerization of GDEA can be adapted from procedures for other glycidyl ethers:

Materials:

-

This compound (GDEA), purified and dried.

-

Initiator: e.g., a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or a strong protonic acid like trifluoromethanesulfonic acid (TfOH).

-

Anhydrous, non-nucleophilic solvent: e.g., dichloromethane (CH₂Cl₂) or nitromethane.

-

Quenching agent: e.g., ammonia in methanol.

Procedure:

-

The reaction is carried out under an inert atmosphere in dry glassware.

-

The GDEA monomer is dissolved in the anhydrous solvent and cooled to the desired reaction temperature (e.g., 0 °C or -78 °C).

-

The initiator is added to the monomer solution to start the polymerization.

-

The reaction is monitored for monomer conversion.

-

The polymerization is quenched by the addition of the quenching agent.

-

The polymer is isolated by precipitation and purified.

Zwitterionic Ring-Opening Polymerization

The presence of both a nucleophilic tertiary amine and an electrophilic epoxide within the same molecule raises the possibility of a zwitterionic polymerization mechanism, particularly in the absence of external initiators or at elevated temperatures.

Mechanism of Zwitterionic Polymerization

-

Initiation: The tertiary amine of one GDEA molecule can nucleophilically attack the epoxide ring of another GDEA molecule. This results in the formation of a zwitterionic species containing a quaternary ammonium cation and an alkoxide anion.

-

Propagation: The alkoxide end of the zwitterion can then attack another GDEA monomer, propagating the polymer chain. This type of polymerization can potentially lead to the formation of both linear and cyclic polymers. The formation of a zwitterion can initiate anionic polymerization.[2]

Studies on the ring-opening of epoxides in the presence of tertiary amines and hydroxyl-containing compounds have shown that the tertiary amine can initiate the reaction.[3][4] For epoxides without other reactive groups, the tertiary amine can become covalently linked to the polymer backbone.[3][4]

Visualizing the Mechanisms

To better illustrate the polymerization pathways of this compound, the following diagrams are provided in the DOT language for Graphviz.

Caption: Anionic Ring-Opening Polymerization of GDEA.

References

- 1. Thermoresponsive copolymers of ethylene oxide and N,N-diethyl glycidyl amine: polyether polyelectrolytes and PEGylated gold nanoparticle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pure.psu.edu [pure.psu.edu]

Glycidyldiethylamine CAS number and safety data sheet

CAS Number: 2917-91-1

This technical guide provides a comprehensive overview of Glycidyldiethylamine, a bifunctional molecule containing both a reactive epoxide ring and a tertiary amine. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical properties, safety data, and potential applications.

Chemical and Physical Properties

This compound, also known as N,N-Diethyl-2-oxiranemethanamine, is a versatile chemical intermediate.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 2917-91-1 | [2] |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1][2] |

| Boiling Point | 239.29 °C (estimated) | [1] |

| Flash Point | 41.1 °C | [1] |

| Appearance | Clear to pale yellow liquid | [1] |

| Odor | Amine-like | [1] |

Safety Data Sheet Summary

Due to the limited availability of a comprehensive, officially harmonized Safety Data Sheet (SDS) for this compound, the following information is a consolidation of available data. It should be noted that some sources lack detailed GHS classifications and toxicological data.[3]

| Hazard Category | Classification | Notes |

| Acute Toxicity | No data available | Harmful if inhaled or ingested.[1] |

| Skin Corrosion/Irritation | Potential irritant | May cause skin irritation.[1] |

| Eye Damage/Irritation | Potential irritant | May cause eye irritation.[1] |

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Handling and Storage:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Experimental Protocols

Below is a representative protocol for the amine-functionalization of a biomolecule (e.g., a protein) using a glycidyl amine derivative. This protocol is based on the general reactivity of epoxides with amines.

Objective: To covalently conjugate this compound to a protein via its primary amine groups (e.g., lysine residues).

Materials:

-

Protein solution (e.g., 1-10 mg/mL in a suitable buffer, pH 8-9)

-

This compound

-

Reaction buffer (e.g., 100 mM sodium bicarbonate or sodium borate, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Protein Preparation: Prepare the protein solution in the reaction buffer. Ensure the buffer does not contain primary amines.

-

Reagent Preparation: Prepare a stock solution of this compound in an organic solvent miscible with the reaction buffer (e.g., DMSO or DMF).

-

Conjugation Reaction: Add a molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio will need to be determined empirically but can range from 10-fold to 100-fold molar excess of the glycidyl amine to the protein.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for a period ranging from 2 to 24 hours. The reaction progress can be monitored by analytical techniques such as mass spectrometry or SDS-PAGE.

-

Quenching: Add the quenching solution to the reaction mixture to consume any unreacted this compound.

-

Purification: Remove the excess reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

-

Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm the integrity of the protein.

Signaling Pathways and Biological Interactions

Specific signaling pathways directly modulated by this compound have not been elucidated in the available literature. However, due to its reactive epoxide group, this compound has the potential to interact with various biological macromolecules. The primary mechanism of action in a biological system would likely involve the covalent modification of proteins or other nucleophile-containing biomolecules.

The diagram below illustrates the general chemical reaction pathway of a glycidyl amine with a primary amine on a biomolecule, such as a lysine residue on a protein. This reaction leads to a stable covalent bond, effectively modifying the structure and potentially the function of the biomolecule.

Caption: General reaction of this compound with a biomolecule.

The following diagram illustrates a logical workflow for utilizing a glycidyl amine in a bioconjugation experiment.

Caption: Experimental workflow for bioconjugation with a glycidyl amine.

References

- 1. Cas 2917-91-1,2,3-epoxy-n,n-diethyl-propylamin | lookchem [lookchem.com]

- 2. N,N-Diethyl-2-oxiranemethanamine | C7H15NO | CID 95611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

An In-depth Technical Guide to Glycidyldiethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycidyldiethylamine, a versatile chemical compound with applications in various fields of chemical synthesis and materials science. This document outlines its core physicochemical properties, synthesis protocols, and potential applications, presented in a format tailored for research and development professionals.

Core Physicochemical Properties

This compound, also known as N,N-Diethylglycidylamine, is a substituted epoxide. Its chemical structure features a reactive epoxy ring and a diethylamino group, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [1][2] |

| IUPAC Name | N-ethyl-N-(oxiran-2-ylmethyl)ethanamine | [1] |

| CAS Number | 2917-91-1 | [1] |

| Appearance | Liquid | |

| Synonyms | Diethyl(oxiran-2-ylmethyl)amine, 1-Diethylamino-2,3-epoxypropane | [2] |

Synthesis of Glycidydiethylamine

A common method for the synthesis of glycidyl amines involves a two-step process. The first step is the reaction of an amine with an epihalohydrin, such as epichlorohydrin, to form an intermediate. This is followed by a dehydrohalogenation step to form the final epoxide ring.

A general synthesis route for glycidyl amines involves reacting an organic amine with propylene chloride to form an intermediate, which is then oxidized.[3][4]

Logical Workflow for the Synthesis of a Glycidyl Amine

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols

3.1. Synthesis of this compound

This protocol is a representative example for the synthesis of glycidyl amines and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Materials:

-

Diethylamine

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Deionized water

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Cool the reaction mixture in an ice bath.

-

Add epichlorohydrin dropwise to the cooled solution while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours to form the chlorohydrin intermediate.

-

Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

-

Slowly add the cooled NaOH solution to the reaction mixture to induce ring closure (dehydrohalogenation).

-

After the addition, continue stirring for an additional period to ensure complete reaction.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

3.2. Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the synthesized product by identifying the characteristic chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present, particularly the characteristic vibrational frequencies of the epoxide ring and the C-N bonds.

-

Mass Spectrometry (MS): MS can be used to determine the molecular weight of the product and to analyze its fragmentation pattern, further confirming its identity.

Applications in Polymer Chemistry

This compound can be used as a monomer in polymerization reactions. For example, it can undergo anionic ring-opening polymerization with ethylene oxide to synthesize diblock or gradient copolymers.[5] These copolymers may exhibit interesting properties, such as thermoresponsiveness.[5]

Experimental Workflow for Polymer Synthesis using this compound

Caption: A workflow for copolymer synthesis using this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the safety data sheet (SDS) before use.[6][7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[6] Keep away from heat, sparks, and open flames.[6][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6][7]

Conclusion

This compound is a valuable chemical intermediate with a unique combination of a reactive epoxide ring and a tertiary amine. Its defined molecular weight and formula, coupled with its reactivity, make it a useful monomer and building block in organic and polymer chemistry. The protocols and data presented in this guide are intended to provide a foundation for researchers and professionals working with this compound. As with all chemical procedures, appropriate safety measures and experimental optimization are paramount.

References

- 1. N,N-Diethyl-2-oxiranemethanamine | C7H15NO | CID 95611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Novel synthesis method of glycidyl amine epoxy resin - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103288783A - Novel synthesis method of glycidyl amine epoxy resin - Google Patents [patents.google.com]

- 5. Thermoresponsive copolymers of ethylene oxide and N,N-diethyl glycidyl amine: polyether polyelectrolytes and PEGylated gold nanoparticle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceinteractive.com [scienceinteractive.com]

- 7. fishersci.com [fishersci.com]

- 8. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 9. multimedia.3m.com [multimedia.3m.com]

Glycidyldiethylamine as a Monomer for Novel Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of glycidyldiethylamine (DEGA) as a monomer for the synthesis of novel polymers. It covers the primary polymerization methodologies, detailed experimental protocols, characterization techniques, and potential applications, with a focus on the biomedical field. This document is intended to serve as a core resource for researchers and professionals interested in the development of new polymeric materials with unique properties.

Introduction to this compound (DEGA)

This compound is an epoxide-containing monomer with a tertiary amine functional group. This unique bifunctionality makes it a versatile building block for the synthesis of a variety of novel polymers. The presence of the reactive epoxide ring allows for ring-opening polymerization, leading to the formation of polyether backbones. The pendant diethylamino groups impart specific properties to the resulting polymer, such as pH-responsiveness, water solubility, and the ability to be quaternized to form cationic polyelectrolytes. These characteristics make polymers derived from DEGA, particularly poly(this compound) (PDEGA), attractive candidates for a range of applications, including drug and gene delivery, smart hydrogels, and functional coatings.

Polymerization of this compound

The primary method for the polymerization of DEGA is through ring-opening polymerization of the epoxide group. Both anionic and cationic initiators can theoretically be employed, though the literature predominantly focuses on anionic ring-opening polymerization for better control over the polymer architecture.

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) is the most reported method for producing well-defined polymers from DEGA, particularly in the form of copolymers.[1] This technique allows for the synthesis of polymers with controlled molecular weights and low polydispersity indices (PDI).[1]

Mechanism: The polymerization is typically initiated by a strong nucleophile, such as an alkoxide, which attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a propagating alkoxide species. This process continues with the sequential addition of monomer units.

Copolymerization: DEGA has been successfully copolymerized with other epoxides, such as ethylene oxide (EO), to create thermoresponsive block and gradient copolymers.[1] The incorporation of DEGA units into a polyethylene glycol (PEG) backbone allows for the tuning of the lower critical solution temperature (LCST) of the resulting polymer.[1]

Homopolymerization of this compound (Proposed)

While the copolymerization of DEGA is documented, detailed reports on its homopolymerization are scarce in the readily available scientific literature. However, based on the established principles of anionic ring-opening polymerization of functional epoxides, a protocol for the synthesis of poly(this compound) (PDEGA) can be proposed.

Experimental Protocols

Proposed Protocol for Anionic Ring-Opening Homopolymerization of DEGA

This protocol is a proposed method based on established procedures for the anionic ring-opening polymerization of other functional epoxides.[2][3]

Materials:

-

This compound (DEGA), purified by distillation over CaH₂.

-

Initiator: Potassium naphthalenide or a pre-synthesized alkoxide initiator (e.g., from benzyl alcohol and a strong base).

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Terminating agent: Degassed methanol.

Procedure:

-

All glassware should be rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).

-

The purified DEGA monomer is dissolved in anhydrous THF in a Schlenk flask.

-

The flask is cooled to a low temperature (e.g., -30°C to 0°C) in a suitable bath.

-

The initiator solution is added dropwise to the monomer solution via syringe until a persistent color change is observed (if using a colored initiator like potassium naphthalenide) or until the desired initiator concentration is reached.

-

The reaction mixture is stirred at the low temperature for a specified period (e.g., 24-48 hours) to allow for complete polymerization.

-

The polymerization is terminated by the addition of a small amount of degassed methanol.

-

The polymer is isolated by precipitation in a non-solvent (e.g., cold hexane or diethyl ether) and collected by filtration or centrifugation.

-

The resulting poly(this compound) is dried under vacuum to a constant weight.

Characterization of Poly(this compound)

The synthesized polymer should be thoroughly characterized to determine its molecular weight, structure, and thermal properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer, verifying the successful ring-opening of the epoxide and the integrity of the diethylamino side chains.

Gel Permeation Chromatography (GPC):

-

GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. This provides information on the control achieved during the polymerization.

Differential Scanning Calorimetry (DSC):

-

DSC is used to determine the glass transition temperature (T₉) of the polymer, which provides insight into its physical state and chain flexibility.[4][5][6]

Thermogravimetric Analysis (TGA):

-

TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. This provides information on the onset of decomposition and the degradation profile.[4][5][7]

Data Presentation

Due to the limited availability of data for the homopolymer of this compound, the following tables present data for copolymers of DEGA with ethylene oxide (EO) and representative data for analogous amine-containing polymers to provide a comparative context.

Table 1: Molecular Weight and Polydispersity of DEGA-EO Copolymers [1]

| Polymer Composition | Molar Mass ( g/mol ) | Polydispersity Index (PDI) |

| mPEG-b-PDEGA | 3,300 - 10,200 | ≤ 1.13 |

| PEG-co-PDEGA (4% DEGA) | Not specified | Not specified |

| PEG-co-PDEGA (29% DEGA) | Not specified | Not specified |

Table 2: Thermal Properties of Representative Amine-Containing Polymers (for comparison)

| Polymer | Glass Transition Temp. (T₉) (°C) | Decomposition Temp. (Tₔ) (°C) | Reference |

| Poly(N,N-diethyl acrylamide) | ~33 (LCST) | Not specified | [8] |

| Poly(glycidyl methacrylate)-co-TRIM | Not specified | ~238 (5% weight loss) | [7] |

| Poly(glycidyl methacrylate)-co-1,4DMB | Not specified | ~253 (5% weight loss) | [7] |

Mandatory Visualizations

Proposed Anionic Ring-Opening Polymerization of DEGA

Caption: Proposed mechanism for the anionic ring-opening polymerization of this compound.

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of poly(this compound).

Putative Cellular Uptake and Signaling of Polyam(o)ine-based Drug Carriers

Caption: Putative mechanism of cellular uptake and action for a PDEGA-based drug delivery system.

Applications and Future Perspectives

Polymers derived from this compound hold significant promise, particularly in the biomedical arena. The tertiary amine groups along the polymer backbone can be protonated at physiological pH, leading to a cationic charge that can facilitate interaction with negatively charged biological molecules like nucleic acids, making them potential candidates for gene delivery vectors.[9]

Furthermore, the pH-responsive nature of the diethylamino groups can be exploited for the development of "smart" drug delivery systems. For instance, a drug-polymer conjugate could be designed to be stable in the bloodstream at neutral pH but to release its therapeutic payload in the acidic microenvironment of a tumor or within the endosomes of a cell.[10] The ability to form thermoresponsive copolymers also opens up possibilities for injectable hydrogels that are liquid at room temperature but solidify at body temperature to form a depot for sustained drug release.[1]

Future research should focus on the controlled homopolymerization of DEGA to fully elucidate the properties of poly(this compound). A systematic investigation into the relationship between molecular weight, architecture, and the biological properties of these polymers is crucial for their rational design in drug and gene delivery applications. Moreover, exploring the quaternization of the tertiary amine groups to create permanently charged polyelectrolytes could expand their utility as antimicrobial agents or as components in polyelectrolyte multilayers for surface modification. The exploration of these avenues will undoubtedly unlock the full potential of this compound as a versatile monomer for novel and functional polymers.

References

- 1. Thermoresponsive copolymers of ethylene oxide and N,N-diethyl glycidyl amine: polyether polyelectrolytes and PEGylated gold nanoparticle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anionic polymerization of isosorbide mono-epoxides for linear biobased polyethers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00687H [pubs.rsc.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. iajps.com [iajps.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Polyamine transport in mammalian cells. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms [mdpi.com]

An In-depth Technical Guide to the Ring-Opening Reactions of Glycidyldiethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyldiethylamine is a versatile trifunctional molecule featuring an epoxide ring, a tertiary amine, and two ethyl groups. The strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to a variety of ring-opened products with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive overview of the ring-opening reactions of this compound, focusing on key nucleophiles, reaction mechanisms, and the potential applications of the resulting products in drug development. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this guide leverages data from analogous glycidyl ethers to provide a robust framework for understanding and utilizing its reactivity.

Core Concepts: The Chemistry of Epoxide Ring-Opening

The fundamental reactivity of this compound is dictated by the electrophilic nature of the carbon atoms in the epoxide ring and the nucleophilicity of the attacking species. The reaction is significantly influenced by the presence of the tertiary amine, which can act as an internal catalyst. Ring-opening can proceed through either an SN1 or SN2-type mechanism, depending on the reaction conditions and the nature of the nucleophile. Generally, under neutral or basic conditions, an SN2 mechanism is favored, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

Ring-Opening Reactions with Amine Nucleophiles

The reaction of epoxides with amines is a cornerstone of organic synthesis, leading to the formation of β-amino alcohols, a common structural motif in many biologically active compounds.

Reaction Mechanism

The reaction of this compound with a primary or secondary amine typically proceeds via an SN2 pathway. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the ring and the formation of a zwitterionic intermediate. Subsequent proton transfer results in the final β-amino alcohol product. The regioselectivity of the attack is generally directed towards the terminal, less sterically hindered carbon of the epoxide.

Caption: Reaction of this compound with an amine.

Quantitative Data

While specific data for this compound is limited, the following table summarizes typical yields for the ring-opening of analogous epoxides with amines under various conditions.

| Epoxide | Amine | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| Styrene Oxide | Aniline | YCl3 (1 mol%) / Solvent-free | Room Temp | >90 | [1] |

| Propylene Oxide | Aniline | YCl3 (1 mol%) / Solvent-free | Room Temp | 100 | [1] |

| Cyclohexene Oxide | Aniline | YCl3 (1 mol%) / Solvent-free | Room Temp | 100 | [1] |

| Phenyl Glycidyl Ether | Diethylamine | Isopropyl Alcohol | 50 | High | [2] |

Experimental Protocol (General)

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or water).

-

Addition of Nucleophile: Add the amine nucleophile (1-1.2 equivalents) to the solution.

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired β-amino alcohol.

Ring-Opening Reactions with Thiol Nucleophiles

Thiols are potent nucleophiles that react readily with epoxides to form β-hydroxy thioethers. These products have applications in materials science and as intermediates in organic synthesis.

Reaction Mechanism

The reaction mechanism is analogous to that with amines, involving the nucleophilic attack of the thiol sulfur atom on an epoxide carbon. The reaction is often catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion.

Caption: Reaction of this compound with a thiol.

Quantitative Data

Data on the reaction of this compound with thiols is scarce. However, tertiary amines are known to be highly efficient catalysts for the ring-opening of epoxides with thiols in water.

| Epoxide | Thiol | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| Styrene Oxide | Thiophenol | DABCO (1 mol%) / H2O | Room Temp | 95 | [3] |

| Cyclohexene Oxide | Thiophenol | Et3N (1 mol%) / H2O | Room Temp | 92 | [3] |

Experimental Protocol (General)

-

Reactant Preparation: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., water or a protic organic solvent), add the thiol (1-1.2 equivalents).

-

Catalyst Addition: A catalytic amount of a tertiary amine base (e.g., triethylamine or DABCO, ~1 mol%) can be added to facilitate the reaction.

-

Reaction Conditions: The mixture is stirred at room temperature or with gentle heating. Reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by column chromatography.

Ring-Opening Reactions with Alcohol Nucleophiles

Alcohols are generally weaker nucleophiles than amines or thiols. Therefore, the ring-opening of epoxides with alcohols often requires catalysis, either by an acid or a base.

Reaction Mechanism

Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide ion, which then attacks the epoxide. Under acidic conditions, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack by the alcohol. The presence of the internal tertiary amine in this compound may facilitate the reaction by acting as a base catalyst.

Caption: Reaction of this compound with an alcohol.

Quantitative Data

| Epoxide | Alcohol | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenyl Glycidyl Ether | 1-Decanol | Benzyl Dimethylamine | 60 | >90 (oligomers) | [4] |

Experimental Protocol (General)

-

Reactant Preparation: A mixture of this compound (1 equivalent) and the alcohol (which can also serve as the solvent if used in large excess) is prepared in a reaction vessel.

-

Catalyst Addition: A catalytic amount of a Lewis acid or a base can be added. For this compound, the internal amine may provide sufficient catalysis.

-

Reaction Conditions: The reaction is typically heated to facilitate the ring-opening. Progress is monitored by analytical techniques such as GC-MS.

-

Work-up and Purification: After completion, any excess alcohol is removed by distillation. The crude product is then purified by column chromatography.

Applications in Drug Development

The β-amino alcohol and β-hydroxy ether moieties generated from the ring-opening of this compound are important pharmacophores found in a wide range of therapeutic agents.

β-Blockers

A significant class of drugs containing the aryloxypropanolamine backbone, which can be synthesized from the reaction of a phenol with a glycidyl derivative, are the β-adrenergic receptor antagonists, commonly known as β-blockers. These drugs are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias. The general structure of a β-blocker derived from a glycidyl precursor is shown below. While no specific β-blockers derived directly from this compound are prominently documented, its potential as a building block for novel analogues is clear.

Caption: Potential pathway to β-blocker analogues.

Other Therapeutic Areas

The versatile reactivity of this compound allows for its incorporation into a variety of molecular scaffolds. The resulting derivatives could be investigated for a range of pharmacological activities, including but not limited to antiviral, antibacterial, and anticancer properties. The diethylamino group can also influence the pharmacokinetic properties of a drug molecule, such as its solubility and ability to cross cell membranes.

Conclusion

The ring-opening reactions of this compound with amines, thiols, and alcohols provide a powerful synthetic platform for the creation of diverse and functionally rich molecules. While specific experimental data for this particular substrate is not abundant in publicly accessible literature, the well-established chemistry of analogous glycidyl ethers provides a strong foundation for predicting its reactivity. The products of these reactions, particularly β-amino alcohols, are of significant interest to the pharmaceutical industry. Further research into the specific reaction kinetics, regioselectivity, and applications of this compound derivatives is warranted and holds the promise of yielding novel therapeutic agents and advanced materials. This guide serves as a foundational resource for scientists and researchers looking to explore the synthetic potential of this versatile chemical building block.

References

- 1. mdpi.com [mdpi.com]

- 2. US4540769A - Preparation of N-glycidyl compounds - Google Patents [patents.google.com]

- 3. Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. US7459572B2 - Process for the preparation of glycidyl derivatives - Google Patents [patents.google.com]

Cationic Polymerization of Glycidyldiethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidyldiethylamine (GDEA) is a functional epoxide monomer with significant potential for the synthesis of novel polyethers. The presence of a tertiary amine group within its structure offers opportunities for creating polymers with unique pH-responsive properties, suitable for applications in drug delivery and gene therapy. This technical guide provides an in-depth overview of the cationic ring-opening polymerization (CROP) of GDEA. While direct literature on the cationic polymerization of GDEA is limited, this document extrapolates from the well-established principles of CROP of other glycidyl ethers and functional epoxides to provide a comprehensive framework for its synthesis and characterization. The guide covers reaction mechanisms, potential initiators, detailed experimental protocols, and polymer characterization techniques. Particular attention is given to the challenges and considerations arising from the amine functionality.

Introduction to Cationic Ring-Opening Polymerization (CROP) of Epoxides

Cationic ring-opening polymerization is a chain-growth polymerization method initiated by cationic species. For cyclic ethers like epoxides, the polymerization is driven by the relief of ring strain. The process typically involves three main stages: initiation, propagation, and termination. A key feature of CROP is its sensitivity to reaction conditions, including the choice of initiator, solvent, and temperature.

The polymerization of functional epoxides, such as GDEA, introduces additional complexity due to potential interactions between the functional groups and the cationic propagating center. In the case of GDEA, the tertiary amine group is basic and can be protonated by the acidic initiators typically used in CROP. This can lead to the formation of non-reactive ammonium species, which may inhibit or terminate the polymerization.

Reaction Mechanism

The cationic polymerization of GDEA is presumed to follow a mechanism analogous to other epoxides, proceeding via an oxonium ion intermediate.

Initiation

Initiation involves the generation of a cationic species that reacts with the oxygen atom of the epoxide ring of the GDEA monomer. This can be achieved using strong protic acids or Lewis acids, often in the presence of a co-initiator like water or alcohol.[1] The proton or Lewis acid activates the monomer by coordinating to the epoxide oxygen.

Propagation

The activated monomer is then susceptible to nucleophilic attack by another monomer molecule. This ring-opening step results in the formation of a propagating chain with a cationic active center, which continues to react with subsequent monomer units to extend the polymer chain. The propagation proceeds via an SN2 mechanism.[2]

Chain Transfer and Termination

Chain transfer and termination reactions limit the molecular weight of the resulting polymer. These can occur through various mechanisms, including reaction with the counter-ion, solvent, or impurities. A significant challenge in the CROP of GDEA is the potential for the tertiary amine to act as a terminating agent by reacting with the propagating cationic center. Proton transfer to the monomer or another polymer chain can also terminate a growing chain while initiating a new one.

Logical Relationship: Influence of the Amine Group

Caption: Key interactions in the cationic polymerization of GDEA.

Experimental Protocols

The following protocols are generalized procedures based on the CROP of functional glycidyl ethers. Optimization will be necessary for GDEA.

Materials

-

Monomer: this compound (GDEA), purified by distillation under reduced pressure.

-

Initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂), freshly distilled.

-

Solvent: Dichloromethane (CH₂Cl₂), dried over calcium hydride and distilled.

-

Terminating Agent: Methanolic ammonia solution.

Polymerization Procedure

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with purified GDEA monomer and anhydrous dichloromethane under a nitrogen atmosphere.

-

The solution is cooled to the desired reaction temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.

-

The initiator, BF₃·OEt₂, is added dropwise to the stirred monomer solution via a syringe.

-

The reaction is allowed to proceed for a specified time, during which the viscosity of the solution may increase.

-

The polymerization is terminated by the addition of a methanolic ammonia solution.

-

The resulting polymer is precipitated in a non-solvent such as cold n-hexane, filtered, and dried under vacuum to a constant weight.

Experimental Workflow: Cationic Polymerization of GDEA

Caption: A typical workflow for the cationic polymerization of GDEA.

Polymer Characterization

The synthesized poly(this compound) (PGDEA) can be characterized using standard polymer analysis techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and determine the extent of monomer conversion.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to verify the disappearance of the epoxide peak and the presence of the polyether backbone.

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the glass transition temperature (Tg) and thermal stability of the polymer, respectively.

Data Presentation

The following tables present hypothetical data for the cationic polymerization of GDEA under various conditions. This data is illustrative and based on typical results for the CROP of glycidyl ethers.

Table 1: Effect of Initiator Concentration on GDEA Polymerization

| Entry | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI |

| 1 | 50:1 | 0 | 4 | 85 | 4500 | 1.8 |

| 2 | 100:1 | 0 | 4 | 78 | 8200 | 1.9 |

| 3 | 200:1 | 0 | 4 | 65 | 13500 | 2.1 |

Conditions: [GDEA] = 1.0 M in CH₂Cl₂, Initiator = BF₃·OEt₂.

Table 2: Effect of Temperature on GDEA Polymerization

| Entry | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI |

| 1 | 100:1 | 25 | 2 | 92 | 6500 | 2.5 |

| 2 | 100:1 | 0 | 4 | 78 | 8200 | 1.9 |

| 3 | 100:1 | -20 | 8 | 60 | 9500 | 1.7 |

Conditions: [GDEA] = 1.0 M in CH₂Cl₂, Initiator = BF₃·OEt₂.

Signaling Pathways and Logical Relationships

The primary "signaling" in this context is the chemical reaction pathway.

Reaction Pathway: Cationic Polymerization of GDEA

Caption: The main steps in the cationic polymerization of GDEA.

Conclusion and Future Outlook

The cationic polymerization of this compound presents a promising route to novel, functional polyethers. However, the presence of the tertiary amine group poses a significant synthetic challenge that must be carefully managed to achieve controlled polymerization. Future research should focus on the development of initiator systems that are less susceptible to side reactions with the amine group, potentially through the use of protected monomers or specialized Lewis acids. A thorough investigation into the kinetics of GDEA polymerization is also warranted to fully understand the effects of reaction parameters on polymer properties. The successful synthesis of well-defined poly(this compound) will open up new avenues for the development of advanced materials for biomedical and other high-value applications.

References

Anionic Polymerization of Glycidyldiethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidyldiethylamine (GDEA), also known as N,N-diethyl glycidyl amine (DEGA), is a functional epoxide monomer that has garnered interest for the synthesis of smart polymers. The presence of a tertiary amine group in its structure imparts pH-responsiveness to the resulting polymer, poly(this compound) (PGDEA). Furthermore, copolymers of GDEA have demonstrated thermoresponsive properties. These characteristics make PGDEA and its derivatives promising candidates for various biomedical applications, including drug and gene delivery systems. This technical guide provides a comprehensive overview of the anionic polymerization of GDEA, focusing on the synthesis of its copolymers, and discusses the properties and potential applications of the resulting polymers. While detailed information on the anionic homopolymerization of GDEA is limited in publicly available literature, this guide extrapolates from the established protocols for its copolymerization and the general principles of anionic ring-opening polymerization (AROP) of epoxides.

Introduction to Anionic Ring-Opening Polymerization (AROP) of Epoxides

Anionic ring-opening polymerization is a powerful technique for the synthesis of well-defined polyethers from cyclic ether monomers, such as epoxides. The polymerization proceeds via a chain-growth mechanism, initiated by a nucleophile that attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide. This newly formed alkoxide then acts as the propagating species, attacking another monomer molecule. In the absence of terminating agents, the polymerization can proceed in a "living" manner, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

The initiation of AROP of epoxides is typically achieved using strong nucleophiles such as organometallic compounds (e.g., alkyllithium), alkali metal alkoxides, or hydroxides. The choice of initiator and reaction conditions, including solvent and temperature, plays a crucial role in controlling the polymerization and minimizing side reactions.

Anionic Polymerization of this compound (GDEA)

Detailed studies on the anionic homopolymerization of GDEA are not extensively reported in the scientific literature. However, the successful synthesis of diblock and gradient copolymers of GDEA with ethylene oxide (EO) via anionic ring-opening polymerization has been demonstrated, providing valuable insights into the polymerization behavior of this monomer.[1]

Copolymerization of GDEA with Ethylene Oxide

The synthesis of copolymers of GDEA and EO has been achieved through anionic ring-opening polymerization.[1] This process allows for the incorporation of both hydrophilic (from EO) and pH-responsive/hydrophobic (from GDEA) units into the polymer backbone, leading to materials with tunable properties.

The following is a representative protocol based on the work by Reuss, Werre, and Frey.[1]

Materials:

-

This compound (GDEA/DEGA), freshly distilled before use.

-

Ethylene oxide (EO), purified by passing through columns of activated alumina and molecular sieves.

-

Initiator: Potassium naphthalenide or a similar suitable anionic initiator.

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Terminating agent: Degassed methanol.

Procedure:

-

Reactor Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, an argon inlet, and a rubber septum is used as the polymerization reactor.

-

Solvent and Initiator: Anhydrous THF is transferred to the reactor via cannula under a positive pressure of argon. The initiator solution is then added to the reactor.

-

Monomer Addition: For block copolymer synthesis, the first monomer (e.g., ethylene oxide) is introduced into the reactor and allowed to polymerize completely. The progress of the polymerization can be monitored by observing the disappearance of the monomer.

-

Second Monomer Addition: Once the first block is formed, the second monomer (GDEA) is added to the living polymer chains to initiate the growth of the second block. For gradient copolymers, a mixture of the two monomers can be added simultaneously.

-

Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 40 °C) until the desired molecular weight is achieved.

-

Termination: The polymerization is terminated by the addition of a small amount of degassed methanol.

-

Purification: The resulting copolymer is isolated by precipitation in a non-solvent (e.g., cold diethyl ether or hexane), followed by filtration and drying under vacuum.

Characterization of GDEA Copolymers

The synthesized copolymers are typically characterized by a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the copolymer and to determine the comonomer composition.

-

Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

Quantitative Data

The anionic copolymerization of GDEA with EO has been shown to yield well-defined polymers with low polydispersities.[1]

| Copolymer Type | Mn ( g/mol ) | PDI (Mw/Mn) | GDEA Content (mol%) |

| Diblock (mPEG-b-PGDEA) | 3,300 - 10,200 | ≤ 1.13 | 4 - 29 |

| Gradient (PEG-co-PGDEA) | 3,300 - 10,200 | ≤ 1.13 | 4 - 29 |

Table 1: Molecular weight and polydispersity data for copolymers of GDEA and ethylene oxide. Data extracted from Reuss et al.[1]

Properties of Poly(this compound) and its Copolymers

pH-Responsiveness

The tertiary amine groups in the GDEA repeating units are responsible for the pH-responsive behavior of PGDEA and its copolymers. At low pH, the amine groups become protonated, leading to increased hydrophilicity and swelling of the polymer chains in aqueous solution. As the pH increases, the amine groups are deprotonated, and the polymer becomes more hydrophobic, which can lead to aggregation or a coil-to-globule transition.

Thermo-Responsiveness

Copolymers of GDEA and ethylene oxide have been shown to exhibit thermoresponsive behavior in aqueous solutions, characterized by a cloud point temperature (Tcp).[1] The Tcp is the temperature at which the polymer solution becomes turbid upon heating due to a phase transition from a soluble to an insoluble state. The value of the Tcp can be tailored by varying the GDEA content in the copolymer.[1]

Potential Applications in Drug and Gene Delivery

The "smart" properties of PGDEA and its copolymers make them attractive for applications in drug and gene delivery.

-

pH-Responsive Drug Release: The pH-sensitive nature of these polymers can be exploited for targeted drug delivery to specific tissues or cellular compartments with different pH environments, such as tumors or endosomes. A drug-loaded polymer carrier could be designed to be stable at physiological pH (around 7.4) and to release its payload in the more acidic environment of a tumor or upon endosomal uptake.

-

Gene Delivery: The cationic nature of protonated PGDEA at physiological pH can facilitate the complexation with negatively charged nucleic acids (DNA or RNA) to form polyplexes. These polyplexes can protect the genetic material from degradation and facilitate its entry into cells.

-

Thermo-Responsive Systems: The thermo-responsive properties could be utilized for on-demand drug release triggered by local temperature changes.

Visualizations

Anionic Ring-Opening Polymerization of GDEA

References

A Technical Guide to Thermoresponsive Polymers Derived from N,N-diethyl glycidyl amine for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of thermoresponsive polymers synthesized from N,N-diethyl glycidyl amine (DEGA), a monomer closely related to Glycidyldiethylamine. These polymers exhibit a Lower Critical Solution Temperature (LCST), making them highly promising materials for smart drug delivery systems. This document outlines their synthesis, thermoresponsive properties, and key experimental protocols, offering a valuable resource for researchers and professionals in the field of drug development.

Introduction

Thermoresponsive polymers, often referred to as "smart" polymers, undergo a reversible phase transition in response to temperature changes. Those exhibiting a Lower Critical Solution Temperature (LCST) are soluble in a solvent below a certain temperature and become insoluble above it. This property is particularly advantageous for drug delivery applications, as it allows for the controlled release of therapeutic agents at specific sites in the body, such as tumor tissues, which often have a slightly higher temperature than healthy tissues.

Polymers derived from N,N-diethyl glycidyl amine (DEGA) are a promising class of thermoresponsive materials. The presence of the N,N-diethylamino group contributes to their thermoresponsive behavior in aqueous solutions. By copolymerizing DEGA with other monomers, such as ethylene oxide (EO), it is possible to precisely tune the LCST to a physiologically relevant range.[1]

Synthesis and Characterization

Thermoresponsive polymers from DEGA are typically synthesized through anionic ring-opening polymerization. This method allows for good control over the polymer's molecular weight and a narrow molecular weight distribution (low polydispersity).[1] Copolymers of DEGA and ethylene oxide (EO), for instance, can be synthesized as both block and gradient copolymers.[1]

The general synthesis process is visualized in the diagram below:

Characterization of the resulting polymers is crucial to understand their properties. Key techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the copolymer composition.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

-

Turbidimetry: To measure the Lower Critical Solution Temperature (LCST).

Thermoresponsive Properties

The thermoresponsive behavior of DEGA-containing polymers is characterized by their cloud point, the temperature at which the polymer solution becomes turbid upon heating. This is a manifestation of the LCST. The cloud point of these polymers can be tailored by adjusting the proportion of the hydrophobic DEGA units in the copolymer.[1] An increase in the DEGA content generally leads to a decrease in the cloud point temperature.

The mechanism behind this thermoresponsive behavior is illustrated below:

Quantitative Data

The following table summarizes the properties of thermoresponsive copolymers of ethylene oxide and N,N-diethyl glycidyl amine (DEGA)[1]:

| Polymer Composition (EO/DEGA) | DEGA Content (%) | Molecular Weight ( g/mol ) | Polydispersity (PDI) | Cloud Point (°C) |

| PEG-co-PDEGA | 4 | 3300 | ≤1.13 | Tunable |

| PEG-co-PDEGA | 29 | 10200 | ≤1.13 | Tunable |

Note: The source indicates that the cloud point temperatures are tailorable within this range of DEGA content, though specific values for each composition are not provided in a tabular format.

Experimental Protocols

A standardized experimental workflow is essential for the synthesis and characterization of these polymers.

Synthesis of PEG-co-PDEGA Copolymers

This protocol is based on the anionic ring-opening polymerization method.[1]

-

Initiator Preparation: Prepare the anionic initiator in an appropriate solvent under an inert atmosphere.

-

Polymerization:

-

In a flame-dried, sealed reactor under inert atmosphere, dissolve the monomers (DEGA and EO) in a suitable solvent.

-

Cool the solution to the desired reaction temperature.

-

Add the initiator to start the polymerization.

-

Allow the reaction to proceed for the specified time.

-

-

Termination: Terminate the polymerization by adding a suitable terminating agent.

-

Purification: Precipitate the polymer in a non-solvent and dry it under vacuum to obtain the final product.

Determination of Lower Critical Solution Temperature (LCST)

The LCST is determined by measuring the cloud point of the polymer solution using turbidimetry.[2]

-

Sample Preparation: Prepare a polymer solution of a specific concentration (e.g., 1 mg/mL) in deionized water.

-

UV-Vis Spectrophotometer Setup:

-

Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Set the wavelength to a value where the polymer does not absorb (e.g., 488 nm).[2]

-

-

Measurement:

-

Place the polymer solution in a cuvette in the spectrophotometer.

-

Heat the sample at a controlled rate (e.g., 0.2 °C/min).[2]

-

Record the transmittance as a function of temperature.

-

-

Data Analysis: The cloud point is determined as the temperature at which the transmittance drops to 50% of its initial value.

Applications in Drug Delivery

The tunable LCST of DEGA-containing polymers makes them excellent candidates for various drug delivery applications. For instance, they can be used to formulate nanoparticles that are stable at physiological temperature but release their drug cargo in the slightly warmer environment of a tumor. The pendant glycidyl groups can also be utilized for further functionalization, such as conjugation with targeting ligands or drugs.

Biocompatibility and Safety

While polymers containing related monomers like glycidyl methacrylate have undergone some toxicological studies, comprehensive biocompatibility and cytotoxicity data for DEGA-containing polymers is still an area of active research. It is crucial for any in vivo applications that the biocompatibility of these specific polymers and their degradation products be thoroughly investigated.

Conclusion

Thermoresponsive polymers derived from N,N-diethyl glycidyl amine offer a versatile platform for the development of advanced drug delivery systems. Their tunable LCST, coupled with the potential for further functionalization, makes them a highly attractive class of smart materials. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of these polymers in their work. Further research into their biocompatibility will be critical for their successful translation into clinical applications.

References

Synthesis of Polyelectrolytes Using Glycidyldiethylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of polyelectrolytes derived from Glycidyldiethylamine (GDEA), also known as N,N-diethyl glycidyl amine (DEGA). The focus is on the anionic ring-opening polymerization of this monomer to produce well-defined polymers with potential applications in drug delivery due to their pH-responsive nature. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the synthetic pathways and potential mechanisms of action.

Introduction

Polyelectrolytes, polymers with repeating units bearing electrolyte groups, are a class of materials with significant interest in biomedical applications, particularly in drug delivery systems. Their charge characteristics and responsiveness to environmental stimuli, such as pH, make them ideal candidates for the controlled release of therapeutic agents. This compound is a functional epoxide monomer that, upon polymerization, yields a polyether backbone with pendant tertiary amine groups. These amine groups can be protonated at lower pH, rendering the polymer cationic and water-soluble, while at higher pH, they are deprotonated, leading to a more hydrophobic and collapsed state. This pH-responsive behavior is the cornerstone of their application in targeted drug delivery to specific acidic microenvironments, such as tumors or intracellular compartments.

This guide will delve into the synthesis of polyelectrolytes from GDEA, primarily through anionic ring-opening polymerization, a method known for producing polymers with controlled molecular weights and low polydispersity.

Synthesis of Poly(this compound)